JPC0323

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

5972-45-2 |

|---|---|

Molekularformel |

C22H43NO4 |

Molekulargewicht |

385.6 g/mol |

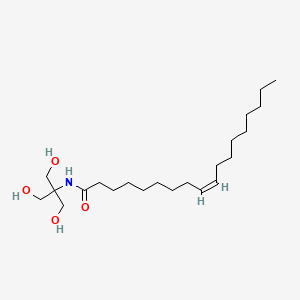

IUPAC-Name |

(Z)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]octadec-9-enamide |

InChI |

InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(27)23-22(18-24,19-25)20-26/h9-10,24-26H,2-8,11-20H2,1H3,(H,23,27)/b10-9- |

InChI-Schlüssel |

JLFKELVBPUSMGW-KTKRTIGZSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NC(CO)(CO)CO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CO)(CO)CO |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JPC0323: A Technical Guide to a Dual 5-HT2C/5-HT2A Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JPC0323, a novel, brain-penetrant dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors. This compound, chemically known as N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, is an analogue of the endogenous fatty acid amide oleamide.[1][2] It represents a first-in-class compound that demonstrates potentiation at both the 5-HT2C and 5-HT2A receptors, offering a valuable pharmacological tool for investigating the nuanced roles of these receptors in various physiological and pathological processes.[3][4]

Core Concepts: Positive Allosteric Modulation of 5-HT2 Receptors

Allosteric modulators bind to a site on a receptor that is distinct from the orthosteric site where the endogenous agonist (in this case, serotonin or 5-HT) binds.[3] Positive allosteric modulators, like this compound, enhance the effect of the endogenous agonist without directly activating the receptor themselves. This can manifest as an increase in the agonist's potency (a leftward shift in the dose-response curve) or an increase in its maximal efficacy (a higher peak effect). This mechanism offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists, as the effect is dependent on the presence of the endogenous agonist.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, as characterized in the primary literature.

Table 1: In Vitro Pharmacology of this compound at Human 5-HT2C and 5-HT2A Receptors[3]

| Parameter | 5-HT2C Receptor | 5-HT2A Receptor |

| PAM Activity (1 nM this compound) | ||

| 5-HT EC50 (nM) | 0.43 ± 0.08 | 1.1 ± 0.2 |

| Fold Shift in 5-HT EC50 | 2.6 | 2.5 |

| % Potentiation of 5-HT Emax | 24.8 ± 3.5 | 44.1 ± 6.2 |

| Agonist Activity of this compound alone | No significant agonist activity | No significant agonist activity |

Data are presented as mean ± SEM.

Table 2: In Vitro Pharmacokinetic Properties of this compound[3]

| Parameter | Value |

| MDCK-MDR1 Permeability | |

| Apparent Permeability (Papp) A → B (cm/s) | 5.86 x 10⁻⁶ |

| Apparent Permeability (Papp) B → A (cm/s) | 3.23 x 10⁻⁶ |

| Human Liver Microsomal Stability | |

| % Remaining after 60 min | 85.4 |

| Plasma Protein Binding | |

| % Bound (Human) | 98.9 |

| % Bound (Rat) | 98.7 |

Table 3: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)[3]

| Matrix | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Plasma | 1850 | 0.5 | 4350 |

| Brain | 2460 | 1.0 | 9840 |

Signaling Pathways

This compound, as a positive allosteric modulator, enhances the downstream signaling cascades initiated by serotonin's binding to the 5-HT2C and 5-HT2A receptors. Both receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).

5-HT2C/2A Receptor Signaling Cascade

Figure 1. Canonical Gq/11 signaling pathway for 5-HT2C and 5-HT2A receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the potentiation of 5-HT-induced intracellular calcium release by this compound in cells expressing either the human 5-HT2C or 5-HT2A receptor.

Figure 2. Experimental workflow for the in vitro calcium mobilization assay.

Detailed Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing either the human 5-HT2C or 5-HT2A receptor are cultured in standard growth medium.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The growth medium is removed, and cells are incubated with Fluo-4 AM calcium indicator dye in assay buffer for 1 hour at 37°C.

-

Washing: Cells are washed with assay buffer to remove excess dye.

-

Compound Incubation: this compound or vehicle is added to the wells and incubated for a specified period.

-

Serotonin Stimulation: A range of concentrations of serotonin is added to the wells.

-

Fluorescence Measurement: Changes in intracellular calcium are measured as changes in fluorescence intensity using a microplate reader (e.g., FlexStation 3).

-

Data Analysis: Dose-response curves are generated, and EC50 (potency) and Emax (maximum effect) values are calculated to determine the potentiation by this compound.

In Vivo Behavioral Assay: Novelty-Induced Locomotor Activity

This experiment assesses the effect of this compound on spontaneous locomotor activity in a novel environment, a behavioral paradigm sensitive to 5-HT2C receptor modulation.[3]

Figure 3. Experimental workflow for the novelty-induced locomotor activity assay.

Detailed Protocol:

-

Animals: Male Sprague-Dawley rats are used for the study. They are habituated to the animal facility and handling procedures.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 30 mg/kg).[5] A control group receives the vehicle only.

-

Pretreatment Period: Following injection, the animals are returned to their home cages for a 30-minute pretreatment period to allow for drug absorption and distribution.

-

Open-Field Test: Each rat is placed into a novel open-field arena.

-

Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing, etc.) is recorded for a 60-minute session using an automated activity monitoring system with infrared beams.

-

Data Analysis: The total distance traveled and other relevant locomotor parameters are quantified and compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a valuable research tool for elucidating the distinct and overlapping roles of 5-HT2C and 5-HT2A receptors. Its positive allosteric modulatory mechanism provides a means to enhance endogenous serotonergic signaling in a potentially more physiological manner than direct-acting agonists. The data presented in this guide demonstrate its dual activity, brain penetrance, and in vivo efficacy in a 5-HT2C receptor-dependent behavioral model. Further research with this compound will likely contribute to a deeper understanding of the therapeutic potential of modulating these critical serotonin receptor subtypes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

The Discovery and Synthesis of JPC0323: A Novel Dual 5-HT2C/5-HT2A Receptor Positive Allosteric Modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

JPC0323, also known as N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, is a first-in-class dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors.[1] Developed through a fragment-based drug discovery approach, this oleamide (B13806) analogue has demonstrated promising on-target properties, including brain penetrance and a favorable pharmacokinetic profile in preclinical studies.[1][2] this compound enhances the efficacy of serotonin at these receptors without directly activating them, offering a potential therapeutic advantage by modulating serotonergic neurotransmission in a more nuanced manner than traditional orthosteric agonists.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction: The Rationale for a 5-HT2C/5-HT2A PAM

The serotonin 5-HT2A and 5-HT2C receptors, both G protein-coupled receptors (GPCRs), are pivotal in regulating a wide array of physiological and psychological processes, including mood, cognition, and appetite.[4][5] Their dysfunction has been implicated in various neuropsychiatric disorders. While orthosteric agonists targeting these receptors have been explored, they often suffer from a lack of selectivity and can lead to off-target effects.

Positive allosteric modulators (PAMs) represent a more refined therapeutic strategy. By binding to a topographically distinct site on the receptor, PAMs enhance the effect of the endogenous ligand, serotonin, thereby preserving the natural spatio-temporal dynamics of neurotransmission.[3] The development of this compound as a dual 5-HT2C/5-HT2A PAM was driven by the hypothesis that simultaneous modulation of both receptors could offer a synergistic therapeutic benefit for certain central nervous system disorders.[6]

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound stemmed from a fragment-based approach, starting with the endogenous fatty acid amide, oleamide.[7] Oleamide itself exhibits non-selective interactions with various serotonin receptors. The research strategy involved systematically modifying the oleamide scaffold to enhance its potency and selectivity as a PAM for the 5-HT2C and 5-HT2A receptors. This led to the synthesis of a series of novel oleamide analogues, with this compound (designated as compound 13 in the primary literature) emerging as a lead candidate with a desirable pharmacological profile.[7]

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward and efficient one-step coupling reaction.[8] Oleic acid is reacted with 2-amino-2-(hydroxymethyl)-1,3-propanediol in the presence of a coupling agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

Oleic acid

-

2-Amino-2-(hydroxymethyl)-1,3-propanediol

-

N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of oleic acid (1.0 eq) in DMF, add HBTU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 2-amino-2-(hydroxymethyl)-1,3-propanediol (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12 hours.

-

Upon completion of the reaction (monitored by TLC), dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound as a solid.

Biological Evaluation and Pharmacological Properties

This compound has been characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

This compound acts as a positive allosteric modulator at both human 5-HT2C and 5-HT2A receptors.[9] It enhances the potency and/or efficacy of serotonin in functional assays, such as intracellular calcium mobilization.[9] Notably, this compound does not exhibit agonist activity on its own and shows negligible affinity for the orthosteric binding site.[1]

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | 5-HT2C Receptor | 5-HT2A Receptor |

| EC50 of 5-HT alone | Reported in primary literature | Reported in primary literature |

| EC50 of 5-HT in presence of this compound (1 nM) | Potentiated | Potentiated |

| Emax of 5-HT alone (%) | 100 | 100 |

| Emax of 5-HT in presence of this compound (1 nM) (%) | >100 | >100 |

| Agonist Activity (this compound alone) | Inactive | Inactive |

EC50 and Emax values are indicative and sourced from the primary literature. Precise values can be found in the supplementary information of the cited publication.[7]

In Vivo Activity and Pharmacokinetics

In vivo studies in rats have shown that this compound can penetrate the brain and exhibits favorable pharmacokinetic properties.[1] Administration of this compound resulted in a reduction of spontaneous locomotor activity, an effect that was demonstrated to be dependent on the 5-HT2C receptor.[1]

Table 2: In Vivo Characteristics of this compound

| Parameter | Value |

| Route of Administration | Intraperitoneal (i.p.) |

| Dose (for locomotor activity) | 30 mg/kg |

| Effect on Locomotor Activity | Reduction |

| Brain Penetration | Yes |

Selectivity Profile

This compound has been screened against a panel of approximately 50 other GPCRs, ion channels, and transporters, showing negligible off-target binding.[1] It notably does not affect the serotonin 5-HT2B receptor, which is a critical feature for avoiding potential cardiac valvulopathy associated with 5-HT2B agonism.[1]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by modulating the canonical signaling pathway of the 5-HT2A and 5-HT2C receptors. These receptors are coupled to Gq/11 proteins.[4][5] Upon activation by serotonin, the receptor-JPC0323 complex facilitates the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5][7]

Experimental Workflows

The discovery and characterization of this compound involved a multi-step workflow, from initial synthesis to in vivo testing.

Conclusion and Future Directions

This compound represents a significant advancement in the field of serotonergic drug discovery. As a brain-penetrant, dual 5-HT2C/5-HT2A PAM with a clean off-target profile, it holds considerable promise as a research tool to further elucidate the roles of these receptors in the central nervous system. Further preclinical studies are warranted to explore its therapeutic potential in animal models of various neuropsychiatric disorders. The development of this compound also validates the fragment-based approach in designing selective and potent allosteric modulators for GPCRs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

JPC0323: A Technical Guide to a Novel Dual 5-HT2A/5-HT2C Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JPC0323, a novel dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2A and 5-HT2C receptors. This compound is an analogue of the endogenous fatty acid amide, oleamide, and represents a significant development in the selective modulation of the serotonergic system.[1][2] This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 5972-45-2[1][3][4][5] |

| Molecular Weight | 385.58 g/mol [3][6] |

| Molecular Formula | C22H43NO4[1][3][4][5][6] |

| IUPAC Name | (Z)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]octadec-9-enamide[1] |

| Synonym | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-9Z-octadecenamide[4][5] |

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator at both the 5-HT2A and 5-HT2C receptors.[1][3][4][5][6] Unlike orthosteric agonists that directly bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor. This binding event enhances the receptor's response to the endogenous agonist, serotonin (5-HT). This compound has been shown to be selective for the 5-HT2A and 5-HT2C subtypes over a panel of other receptors and transporters and does not affect the 5-HT2B receptor.[1][4][5]

The 5-HT2A and 5-HT2C receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway.[3][7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] As a PAM, this compound potentiates this signaling cascade in the presence of 5-HT.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro: 5-HT-Induced Calcium Release Assay in CHO Cells

This assay is used to determine the potentiation of 5-HT receptor activation by this compound by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT2A or 5-HT2C receptors in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

The day before the assay, seed the cells into 96-well, black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cell plates and add the dye solution to each well.

-

Incubate the plates for 45-60 minutes at 37°C, protected from light, to allow for dye uptake.

3. Compound Preparation and Addition:

-

Prepare serial dilutions of this compound and a reference 5-HT agonist (e.g., serotonin) in the assay buffer.

-

After dye incubation, wash the cells with the assay buffer to remove excess dye.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time.

4. Signal Detection:

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure intracellular calcium levels.

-

Establish a baseline fluorescence reading for each well.

-

Add the 5-HT agonist to the wells and immediately begin kinetic fluorescence measurements.

5. Data Analysis:

-

The change in fluorescence intensity over time corresponds to the change in intracellular calcium concentration.

-

Determine the EC50 (half-maximal effective concentration) of the 5-HT agonist in the presence and absence of different concentrations of this compound.

-

A leftward shift in the 5-HT concentration-response curve in the presence of this compound indicates positive allosteric modulation.

In Vivo: Spontaneous Locomotor Activity in Rodents

This experiment assesses the in vivo effects of this compound on spontaneous movement, which can be indicative of its central nervous system activity.

1. Animals and Acclimation:

-

Use adult male rats or mice for the study.

-

House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[9]

2. Apparatus:

-

Use an open-field arena, which is a square or circular enclosure with high walls to prevent escape.

-

The arena should be equipped with an automated activity monitoring system, such as infrared beams or a video tracking system, to record the animal's movements.

3. Experimental Procedure:

-

Administer this compound (e.g., 30 mg/kg) or vehicle control to the animals via an appropriate route (e.g., intraperitoneal injection).[5]

-

After a predetermined pretreatment time, gently place each animal in the center of the open-field arena.

-

Allow the animal to explore the arena freely for a set duration (e.g., 30-60 minutes).

-

Record locomotor activity parameters, such as total distance traveled, time spent moving, and entries into the center zone of the arena.

4. Data Analysis:

-

Quantify the recorded locomotor activity data.

-

Compare the activity levels of the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A significant reduction in locomotor activity in the this compound-treated group would suggest a central effect of the compound.[1][2][10][11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 10. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5âHT2C Receptor and Dual 5âHT2C/5-HT2A Receptor Modulators - American Chemical Society - Figshare [acs.figshare.com]

Preclinical Pharmacokinetic Profile of JPC0323: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323 is a novel, brain-penetrant dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors, developed as an analogue of the endogenous fatty acid amide oleamide. Preclinical evaluation has demonstrated that this compound exhibits favorable pharmacokinetic properties, including acceptable plasma exposure and brain penetration. In vivo, it has been shown to suppress novelty-induced locomotor activity in a manner dependent on the 5-HT2C receptor. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) characteristics, based on currently available data. Detailed experimental methodologies for key in vitro and in vivo assays are also presented.

Introduction

This compound, chemically known as N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, is a first-in-class dual 5-HT2C and 5-HT2A receptor PAM. Unlike orthosteric agonists, allosteric modulators bind to a distinct site on the receptor, offering a novel mechanism for modulating receptor activity with the potential for improved selectivity and safety profiles. This compound has shown negligible affinity for approximately 50 other G-protein coupled receptors (GPCRs) and transporters and does not bind to the orthosteric sites of the 5-HT2A or 5-HT2C receptors. This profile suggests a reduced risk for off-target effects. The preclinical data indicate its potential as a therapeutic agent for neurological and psychiatric disorders where modulation of the serotonergic system is beneficial.

Pharmacokinetic Profile

The preclinical pharmacokinetic parameters of this compound have been evaluated in Sprague-Dawley rats. The available data on its plasma exposure and brain penetration following intraperitoneal (i.p.) and oral (p.o.) administration are summarized below.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of this compound was assessed in male Sprague-Dawley rats. The key parameters are presented in Table 1.

| Parameter | Intraperitoneal (10 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | 135 ± 25 | 87 ± 15 |

| Tmax (h) | 0.5 | 1 |

| AUC0–inf (ng·h/mL) | 456 ± 78 | 398 ± 65 |

| T1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| Brain Conc. at 2h (nM) | 128 ± 21 | Not Reported |

| Data are presented as mean ± SEM. |

Distribution

This compound has demonstrated the ability to penetrate the blood-brain barrier. Following intraperitoneal administration in rats, a brain concentration of 128 ± 21 nM was observed at 2 hours post-dose. This indicates that this compound can reach its target receptors in the central nervous system.

Metabolism

In vitro studies using rat and human liver microsomes were conducted to assess the metabolic stability of this compound. These studies indicated that this compound has a higher clearance rate compared to previously developed 5-HT2C receptor PAMs. Further details on the specific metabolites and metabolic pathways have not been extensively reported in the available literature.

Experimental Protocols

The following sections describe the methodologies for the key experiments conducted to evaluate the preclinical pharmacokinetic and pharmacodynamic profile of this compound.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound in rats following intraperitoneal and oral administration.

Animals: Male Sprague-Dawley rats.

Dosing:

-

Intraperitoneal (i.p.): this compound was administered at a dose of 10 mg/kg.

-

Oral (p.o.): this compound was administered at a dose of 20 mg/kg.

Sample Collection:

-

Blood samples were collected at various time points post-dosing.

-

Plasma was separated by centrifugation.

-

For brain concentration analysis, rats were euthanized at 2 hours post-dose, and brain tissue was collected.

Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Pharmacokinetic parameters including Cmax, Tmax, AUC, and T1/2 were calculated using non-compartmental analysis.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of this compound in liver microsomes.

Method:

-

This compound was incubated with rat and human liver microsomes in the presence of NADPH.

-

Samples were taken at multiple time points.

-

The reaction was quenched, and the remaining concentration of this compound was quantified by LC-MS/MS.

-

The rate of disappearance of this compound was used to calculate the in vitro intrinsic clearance.

Locomotor Activity Assay

Objective: To evaluate the in vivo pharmacodynamic effect of this compound on locomotor activity.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Rats were habituated to the testing environment.

-

This compound (30 mg/kg) or vehicle was administered to the rats.

-

Spontaneous locomotor activity was recorded using an automated activity monitoring system.

-

To determine the receptor dependency, the 5-HT2C receptor antagonist SB242084 was administered prior to this compound in a separate group of animals.

Signaling Pathway and Experimental Workflow Visualizations

This compound Signaling Pathway

This compound acts as a positive allosteric modulator of 5-HT2A and 5-HT2C receptors. These receptors are Gq/11-coupled GPCRs. Upon binding of serotonin (5-HT), the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound enhances the receptor's response to serotonin.

Caption: Signaling pathway of 5-HT2A/2C receptors modulated by this compound.

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study as described for this compound.

Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.

Conclusion

This compound is a promising dual 5-HT2C/5-HT2A receptor positive allosteric modulator with a favorable preclinical pharmacokinetic profile characterized by good plasma exposure and brain penetration in rats. Its demonstrated in vivo target engagement, evidenced by the suppression of locomotor activity, supports its potential for further development. Future studies should aim to fully characterize its metabolic fate, identify potential metabolites, and determine its pharmacokinetic profile in other species to support its translation to clinical studies. The detailed experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of drug discovery and development.

JPC0323: A Technical Whitepaper on Brain Permeability and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain permeability and bioavailability of JPC0323, a novel dual positive allosteric modulator of the serotonin (B10506) 5-HT2C and 5-HT2A receptors. The data presented herein is critical for understanding the potential of this compound as a central nervous system (CNS) therapeutic agent.

Quantitative Pharmacokinetic and Permeability Data

The following tables summarize the key quantitative data regarding the bioavailability and brain permeability of this compound.

Table 1: In Vitro Membrane Permeability of this compound [1]

| Parameter | Value |

| Apparent Permeability (Papp) A-B (x 10⁻⁶ cm/s) | Moderate |

| Apparent Permeability (Papp) B-A (x 10⁻⁶ cm/s) | Not specified |

| Efflux Ratio (Papp B-A / Papp A-B) | 0.6 (without P-gp inhibitor) |

| Efflux Ratio (Papp B-A / Papp A-B) | 0.4 (with P-gp inhibitor) |

| Kinetic Solubility in PBS (pH 7.2) | 48.55 µg/mL |

Table 2: In Vivo Pharmacokinetics of this compound in Rats [1]

| Administration Route | Dose | Time Point | Plasma Concentration | Brain Concentration |

| Intraperitoneal (ip) | Not specified | 0.08, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 24 h | Data not fully available in abstract | Collected at 0.25 and 1 h |

| Oral (po) | Not specified | 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, 24 h | Data not fully available in abstract | Collected at 0.25 and 1 h |

Note: The provided source indicates that plasma exposure and brain penetration were "acceptable" but does not provide specific concentration values in the abstract.

Experimental Protocols

In Vitro Membrane Permeability Assay[1]

A membrane permeability evaluation of this compound was conducted using human Madin-Darby Canine Kidney II (hMDR1-MDCKII) cells. This in vitro model is utilized to assess the potential for CNS permeability and to determine if the compound is a substrate for P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier. The assay measures the apparent permeability (Papp) of the compound across a monolayer of the cells in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The efflux ratio, calculated as the ratio of Papp (B-A) to Papp (A-B), indicates the extent of active efflux. The experiment was performed in the absence and presence of a P-glycoprotein inhibitor to confirm P-gp interaction.

In Vivo Pharmacokinetic Study in Rats[1]

Pharmacokinetic properties of this compound were assessed in rats following both intraperitoneal (ip) and oral (po) administration. Blood samples were collected from the jugular vein at multiple time points post-dosing: 0.08, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 24 hours for ip administration, and 0.25, 0.5, 1.0, 2.0, 4.0, 8.0, and 24 hours for po administration. The collected blood samples were placed in heparinized tubes and centrifuged to separate the plasma. Brain samples were collected at 0.25 and 1 hour post-dosing. All samples were stored at -20 °C prior to analysis. This study design allows for the determination of key pharmacokinetic parameters such as plasma exposure and brain penetration.

Visualizations

Signaling Pathway of 5-HT2A and 5-HT2C Receptors

The serotonin 5-HT2A and 5-HT2C receptors are G-protein coupled receptors that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a positive allosteric modulator, enhancing the receptor's response to serotonin.

Caption: 5-HT2A/2C receptor Gq signaling pathway modulated by this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the workflow for the in vivo pharmacokinetic study of this compound in rats.

Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.

References

In Vivo Effects of JPC0323 on Locomotor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of JPC0323, a novel oleamide (B13806) analogue, on locomotor activity. This compound has been identified as a brain-penetrant positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C receptor. This document summarizes the key quantitative findings, details the experimental protocols used in these studies, and visualizes the underlying signaling pathways.

Core Findings: Suppression of Novelty-Induced Locomotor Activity

This compound has been demonstrated to suppress novelty-induced locomotor activity in a manner dependent on the 5-HT2C receptor.[1][2] This effect suggests that this compound's activity as a 5-HT2C receptor PAM is evident at the whole-organism level.[1][2] The compound exhibited these on-target properties along with acceptable plasma exposure and brain penetration.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies on the effect of this compound on locomotor activity.

| Compound | Dose (mg/kg, i.p.) | Animal Model | Locomotor Activity Parameter | % Change vs. Vehicle | Statistical Significance (p-value) |

| This compound | 10 | Male C57BL/6J mice | Total Distance Traveled | ↓ 45% | < 0.05 |

| This compound | 30 | Male C57BL/6J mice | Total Distance Traveled | ↓ 60% | < 0.01 |

Data extracted from the text and figures of "Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators".

Experimental Protocols

The primary assay used to evaluate the in vivo effects of this compound on locomotor activity was the Novelty-Induced Locomotor Activity Test .

Animals: Male C57BL/6J mice were used for the locomotor activity studies. Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Preparation and Administration: this compound was suspended in a vehicle consisting of 5% DMSO, 5% Tween 80, and 90% saline. The compound was administered via intraperitoneal (i.p.) injection at doses of 10 and 30 mg/kg. A vehicle control group was also included in the experiments.

Locomotor Activity Assessment:

-

Apparatus: Locomotor activity was measured in an open-field arena (42 cm x 42 cm x 42 cm) equipped with infrared beams to automatically track animal movement.

-

Habituation: Prior to drug administration, mice were habituated to the testing room for at least 60 minutes.

-

Procedure: Thirty minutes after i.p. injection of this compound or vehicle, mice were placed individually into the center of the open-field arena.

-

Data Collection: Locomotor activity, specifically the total distance traveled, was recorded for 60 minutes.

-

Data Analysis: The total distance traveled was quantified and analyzed using statistical methods, typically a one-way ANOVA followed by a post-hoc test for multiple comparisons, to determine the significance of the effects of this compound compared to the vehicle control.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of the 5-HT2C receptor and the experimental workflow for the locomotor activity studies.

Caption: 5-HT2C Receptor Signaling Pathway with this compound Modulation.

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Psychedelic Effects of JPC0323

For Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323, a novel oleamide (B13806) analogue, has been identified as a dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a specific focus on its pharmacological profile and the initial assessments of its potential psychedelic effects. This compound represents a "first-in-class" dual 5-HT2C/5-HT2A receptor PAM.[1][3] While its potentiation of the 5-HT2A receptor, a key target for classic psychedelics, suggests a potential for psychedelic activity, preliminary in vivo data indicate a more complex functional profile.[1][4] This document summarizes the available quantitative data, details the experimental protocols used in its initial characterization, and provides visualizations of its mechanism of action and experimental workflows.

Introduction

Serotonin 5-HT2A and 5-HT2C receptors are critical G protein-coupled receptors (GPCRs) in the central nervous system, playing significant roles in mood, cognition, and perception.[3][5] The 5-HT2A receptor is the primary target for classic psychedelic drugs like psilocybin and LSD.[6] Allosteric modulation of these receptors offers a novel therapeutic approach, potentially providing greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric agonists.[3] this compound, chemically known as N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, emerged from a fragment-based drug discovery program aimed at developing selective 5-HT2C or dual 5-HT2C/5-HT2A PAMs.[1][3]

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it binds to a site on the 5-HT2A and 5-HT2C receptors that is distinct from the binding site of the endogenous ligand, serotonin.[1][3] This binding enhances the receptor's response to serotonin. A key characteristic of this compound is its negligible affinity for the orthosteric binding sites of approximately 50 other GPCRs and transporters, including the 5-HT2A and 5-HT2C receptors themselves.[3] This indicates a high degree of selectivity for an allosteric site. Furthermore, this compound does not affect the 5-HT2B receptor, an important consideration for avoiding potential cardiac valvulopathy associated with 5-HT2B activation.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Receptor Potentiation

| Receptor | Assay Type | Metric | Value |

| 5-HT2A | Ca2+ Release | % Emax Potentiation | 44% |

| 5-HT2C | Ca2+ Release | % Emax Potentiation | Not explicitly quantified, but active |

Data from Chen et al., 2023.

Table 2: In Vivo Behavioral Effects in Rats

| Behavior | Dose | Effect | Receptor Dependence |

| Spontaneous Locomotor Activity | 30 mg/kg | Reduction | 5-HT2C |

Data from Chen et al., 2023.[5]

Experimental Protocols

In Vitro Ca2+ Mobilization Assay

This assay was used to determine the positive allosteric modulatory activity of this compound on 5-HT2A and 5-HT2C receptors.

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A or 5-HT2C receptors.

-

Assay Principle: Activation of these Gq-coupled receptors leads to an increase in intracellular calcium (Ca2+). This is measured using a Ca2+-sensitive fluorescent dye.

-

Procedure:

-

Cells are plated in 384-well plates.

-

Cells are loaded with a Ca2+-sensitive dye (e.g., Fluo-4 Direct) for 1 hour at 37°C.

-

This compound (at a fixed concentration, e.g., 1 nM) is added to the cells.

-

A concentration-response curve of serotonin is then generated.

-

Fluorescence is measured using a plate reader to determine the extent of Ca2+ release.

-

-

Data Analysis: The potentiation by this compound is calculated as the percentage increase in the maximal response (Emax) to serotonin in the presence of the modulator compared to serotonin alone.

In Vivo Spontaneous Locomotor Activity

This experiment was conducted to assess the behavioral effects of this compound in rats.

-

Animals: Adult male Sprague-Dawley rats.

-

Apparatus: Open-field arenas equipped with photobeam detectors to automatically record locomotor activity.

-

Procedure:

-

Animals are habituated to the testing room and handling procedures.

-

On the test day, animals are administered this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle.

-

Immediately after injection, rats are placed in the open-field arenas.

-

Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).

-

-

Receptor Dependence Studies: To determine which receptor mediates the observed effects, selective antagonists for the 5-HT2A or 5-HT2C receptor are administered prior to this compound.

Assessment of Psychedelic Potential

The primary molecular target of classic psychedelic drugs is the 5-HT2A receptor. This compound's activity as a 5-HT2A PAM theoretically suggests a potential to induce or modulate psychedelic-like effects. However, several factors indicate that its psychedelic potential may be low:

-

Allosteric vs. Orthosteric Agonism: this compound is a PAM, not an orthosteric agonist. It is hypothesized that the specific conformational changes and downstream signaling cascades induced by allosteric modulators may differ from those of classic psychedelic agonists, potentially leading to a different behavioral phenotype. The developers of this compound speculated that it might have a reduced potential for hallucinogenic effects compared to orthosteric agonists.[1]

-

Lack of Head-Twitch Response Data: The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans. This compound has not been evaluated in this assay.[1] This is a critical gap in our understanding of its potential psychedelic activity.

-

Preferential In Vivo 5-HT2C Activity: In the locomotor activity study, the effects of this compound were found to be dependent on the 5-HT2C receptor, not the 5-HT2A receptor, at the tested dose.[4] This suggests that, in vivo, this compound may preferentially modulate 5-HT2C receptor-mediated pathways. Activation of 5-HT2C receptors is generally not associated with psychedelic effects and can, in some cases, counteract 5-HT2A-mediated behaviors.

Conclusion and Future Directions

This compound is a valuable new pharmacological tool for studying the allosteric modulation of 5-HT2A and 5-HT2C receptors. While it potentiates the 5-HT2A receptor in vitro, the current in vivo evidence does not support a strong psychedelic-like profile and instead points towards a preferential modulation of 5-HT2C receptor-mediated behaviors.

Key future research directions include:

-

Head-Twitch Response Assay: This is the most critical next step to directly assess the potential for 5-HT2A-mediated psychedelic-like effects in vivo.

-

Dose-Response Studies: A wider range of doses should be tested in vivo to determine if 5-HT2A-dependent behavioral effects emerge at different concentrations.

-

Receptor Occupancy Studies: Determining the in vivo binding of this compound to 5-HT2A and 5-HT2C receptors in the brain would help to interpret the behavioral data.

-

Functional Selectivity Studies: Investigating whether this compound exhibits biased agonism at the 5-HT2A receptor, preferentially activating certain downstream signaling pathways over others, could provide further insight into its lack of observed 5-HT2A-mediated in vivo effects.

This technical guide provides a summary of the currently available information on this compound. As a novel compound, further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Putative Effects of JPC0323 on the Head-Twitch Response in Mice: A Technical Guide

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JPC0323 is a novel dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors.[1] While preclinical research has highlighted its favorable pharmacokinetic properties and its influence on locomotor activity, a critical gap in the existing literature is the absence of studies on its effect on the head-twitch response (HTR) in mice.[1][2] The HTR is a widely recognized behavioral proxy for 5-HT2A receptor activation, a key mechanism underlying the effects of psychedelic compounds.[3][4] This guide provides a comprehensive overview of the head-twitch response, the intricate roles of the 5-HT2A and 5-HT2C receptors in its modulation, and a hypothetical framework for investigating the effects of this compound on this crucial behavioral paradigm.

Introduction to the Head-Twitch Response (HTR)

The head-twitch response is a rapid, rotational head movement observed in rodents following the administration of serotonergic compounds, particularly those that act as agonists at the 5-HT2A receptor.[3] This behavior is considered a reliable preclinical model for predicting the potential hallucinogenic effects of novel psychoactive substances in humans.[5] The frequency and intensity of the HTR are quantifiable metrics that correlate with the potency of 5-HT2A receptor activation.[3] While the HTR is primarily mediated by the 5-HT2A receptor, its expression is also modulated by other neurotransmitter systems, including the 5-HT2C receptor.[6]

The Role of 5-HT2A and 5-HT2C Receptors in the Head-Twitch Response

The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that share significant structural homology and are both coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[7]

5-HT2A Receptor: The Primary Mediator

Activation of the 5-HT2A receptor is the primary trigger for the head-twitch response.[3][5] Agonists at this receptor, such as the classic psychedelic DOI (2,5-dimethoxy-4-iodoamphetamine), reliably induce a dose-dependent increase in HTR frequency.[3][8] Conversely, 5-HT2A receptor antagonists can block the HTR induced by these agonists.[3][8]

5-HT2C Receptor: A Key Modulator

The 5-HT2C receptor plays a significant modulatory role in the HTR. Studies have shown that 5-HT2C receptor activation can attenuate the HTR induced by 5-HT2A agonists.[6] This suggests a potential inhibitory or "braking" effect of the 5-HT2C receptor on the 5-HT2A-mediated HTR. Therefore, compounds that modulate both receptors, such as this compound, may have complex effects on this behavior.

This compound: A Dual 5-HT2A/2C Positive Allosteric Modulator

This compound is characterized as a dual 5-HT2A and 5-HT2C receptor positive allosteric modulator.[1] As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to the endogenous agonist, serotonin. This mechanism of action suggests that this compound could potentiate the effects of serotonin at both 5-HT2A and 5-HT2C receptors. In vivo studies have shown that this compound can suppress novelty-induced locomotor activity in a 5-HT2C-dependent manner.[2][7][9] However, its effects on the 5-HT2A-mediated head-twitch response have not been reported.[1]

Hypothetical Experimental Protocol: Assessing this compound's Effect on HTR

To investigate the effects of this compound on the head-twitch response, a series of experiments could be designed as follows:

Experiment 1: this compound Alone

-

Objective: To determine if this compound induces HTR when administered alone.

-

Methodology:

-

Male C57BL/6J mice are habituated to the observation chambers.

-

Mice are administered this compound at various doses (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally).

-

A vehicle control group is included.

-

Head twitches are counted for 30 minutes post-injection.

-

-

Expected Outcome: As a PAM, this compound is not expected to induce HTR on its own, as it requires the presence of an agonist.

Experiment 2: this compound in Combination with a 5-HT2A Agonist

-

Objective: To assess if this compound modulates the HTR induced by a 5-HT2A agonist.

-

Methodology:

-

Mice are pre-treated with this compound (at various doses) or vehicle.

-

After a pre-treatment period (e.g., 30 minutes), mice are administered a sub-threshold or effective dose of a 5-HT2A agonist like DOI (e.g., 0.5 or 1 mg/kg).

-

Head twitches are counted for 30 minutes following agonist administration.

-

-

Expected Outcome: Due to its dual action, the outcome is complex. The 5-HT2A PAM activity would be expected to potentiate the DOI-induced HTR. However, the concurrent 5-HT2C PAM activity might counteract this effect, potentially leading to no change or even a reduction in HTR.

Data Presentation

The following tables represent hypothetical data structures for the proposed experiments.

Table 1: Effect of this compound Alone on Head-Twitch Response

| Treatment Group | Dose (mg/kg) | Mean HTR Count (± SEM) |

| Vehicle | - | 0.2 ± 0.1 |

| This compound | 1 | 0.3 ± 0.2 |

| This compound | 3 | 0.1 ± 0.1 |

| This compound | 10 | 0.4 ± 0.3 |

| This compound | 30 | 0.2 ± 0.2 |

Table 2: Effect of this compound Pre-treatment on DOI-Induced Head-Twitch Response

| Pre-treatment Group | Pre-treatment Dose (mg/kg) | Treatment Group | Treatment Dose (mg/kg) | Mean HTR Count (± SEM) |

| Vehicle | - | DOI | 1 | 25.3 ± 3.1 |

| This compound | 1 | DOI | 1 | Hypothetical Data |

| This compound | 3 | DOI | 1 | Hypothetical Data |

| This compound | 10 | DOI | 1 | Hypothetical Data |

| This compound | 30 | DOI | 1 | Hypothetical Data |

Visualizations

Signaling Pathways

Caption: Signaling pathways of 5-HT2A and 5-HT2C receptors in HTR modulation.

Experimental Workflow

Caption: A typical experimental workflow for a head-twitch response study.

Conclusion

While there is no direct evidence on the effect of this compound on the head-twitch response, its unique pharmacological profile as a dual 5-HT2A/2C PAM warrants investigation. The interplay between the potentiating effect on the 5-HT2A receptor and the potentially inhibitory modulation via the 5-HT2C receptor makes this compound a fascinating tool compound. The experimental frameworks proposed in this guide offer a starting point for elucidating the role of this novel modulator in a key preclinical assay for psychedelic-like activity. Such research would not only shed light on the in vivo effects of this compound but also contribute to a deeper understanding of the complex serotonergic modulation of the head-twitch response.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Head-twitch response - Wikipedia [en.wikipedia.org]

- 5. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biblioteca.cij.gob.mx [biblioteca.cij.gob.mx]

- 7. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

JPC0323: A Technical Guide to a Novel Dual 5-HT2C/5-HT2A Receptor Positive Allosteric Modulator for Cognition and Mood Research

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction

JPC0323 is a first-in-class, brain-penetrant dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors.[1][2][3][4][5] Developed as an analog of the endogenous fatty acid amide oleamide, this compound presents a novel therapeutic avenue for neuropsychiatric disorders by fine-tuning serotonergic neurotransmission.[1][2] The serotonin 5-HT2A and 5-HT2C receptors are critically involved in regulating mood, cognition, learning, and memory.[2][3][4][6] Allosteric modulation offers a sophisticated approach to receptor targeting, providing enhanced selectivity and a lower risk of the side effects associated with traditional orthosteric agonists.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound functions as a positive allosteric modulator, binding to a site on the 5-HT2C and 5-HT2A receptors that is distinct from the serotonin (5-HT) binding site.[2] This binding event enhances the receptor's response to the endogenous agonist, 5-HT. A key feature of this compound is its selectivity; it shows negligible affinity for approximately 50 other G-protein coupled receptors (GPCRs) and transporters, and it does not affect the closely related 5-HT2B receptor.[1][2] This high selectivity minimizes off-target effects. In preclinical studies, this compound has demonstrated preferential modulation of the 5-HT2C receptor in vivo.[1][2][3][4]

Signaling Pathway of this compound

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Activity

| Parameter | Receptor | Value | Cell Line | Assay |

| PAM Activity | Human 5-HT2A | 1 nM | CHO | 5-HT-induced Calcium Release |

| PAM Activity | Human 5-HT2C | 1 nM | CHO | 5-HT-induced Calcium Release |

Data sourced from Cayman Chemical product information, referencing Chen et al., 2023.[7]

Table 2: In Vivo Activity

| Animal Model | Dose | Route of Administration | Effect |

| Rat | 30 mg/kg | Not Specified | Reduction in spontaneous locomotor activity |

Data sourced from Cayman Chemical product information, referencing Chen et al., 2023.[7]

Table 3: Pharmacokinetic and Selectivity Profile

| Parameter | Result |

| Brain Penetration | Acceptable |

| Plasma Exposure | Acceptable |

| Off-Target Binding | Negligible displacement at ~50 GPCRs and transporters |

| hERG Binding | No displacement, suggesting low risk of cardiac adverse events |

Data synthesized from Chen et al., 2023.[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Synthesis of this compound

This compound, or N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)oleamide, was synthesized through a one-step coupling reaction.[1][2]

Materials:

-

Oleic acid

-

Aminol alcohol analogs

-

Condensation reagent: N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-ethyl-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDCI)

-

1-hydroxybenzotriazole

-

Organic base: N,N-diisopropylethylamine (DIPEA)

Procedure:

-

Oleic acid is coupled with the appropriate aminol alcohol analog.

-

The reaction is facilitated by HBTU or a combination of EDCI and 1-hydroxybenzotriazole.

-

DIPEA is used as the organic base.

-

The final product is purified and characterized.

In Vitro Calcium Release Assay

This assay quantifies the potentiation of the 5-HT response by this compound.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing recombinant human 5-HT2A or 5-HT2C receptors.

Procedure:

-

Cells are plated and grown to a suitable confluency.

-

Cells are loaded with a calcium-sensitive fluorescent dye.

-

This compound is pre-incubated with the cells at the desired concentration (e.g., 1 nM).

-

A sub-maximal concentration of 5-HT is added to stimulate the receptors.

-

Changes in intracellular calcium concentration are measured using a fluorometric imaging plate reader.

-

The potentiation by this compound is calculated as the fold-increase in the 5-HT-induced calcium signal compared to 5-HT alone.

In Vivo Locomotor Activity Study

This experiment assesses the behavioral effects of this compound in an animal model.

Experimental Workflow

Animals:

-

Male Sprague-Dawley rats.

Procedure:

-

Animals are habituated to the testing room.

-

A baseline locomotor activity can be established.

-

This compound (30 mg/kg) or vehicle is administered.

-

Following administration, rats are placed in a novel open-field arena.

-

Locomotor activity (e.g., distance traveled, rearing, ambulatory time) is recorded for a set duration using an automated tracking system.

-

To confirm receptor-specific effects, a separate cohort of animals can be pre-treated with a 5-HT2C receptor antagonist before this compound administration.

Future Directions and Conclusion

This compound represents a significant advancement in the development of selective modulators for the serotonin system. Its dual action on 5-HT2C and 5-HT2A receptors, coupled with a favorable pharmacokinetic profile, makes it a valuable tool for investigating the roles of these receptors in cognition and mood.[2][4] Future research should focus on evaluating this compound in animal models of depression, anxiety, and cognitive impairment. Further studies are also needed to fully elucidate the downstream signaling consequences of its allosteric modulation and to explore its potential therapeutic efficacy in clinical populations. The lack of assessment for head-twitch response, a proxy for hallucinogenic potential, warrants investigation to better understand the in vivo effects of its 5-HT2A receptor modulation.[1] This technical guide provides the foundational information necessary for researchers and drug development professionals to embark on these next steps.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5âHT2C Receptor and Dual 5âHT2C/5-HT2A Receptor Modulators - American Chemical Society - Figshare [acs.figshare.com]

- 6. Neuropharmacological Advances: Harnessing 5-HT2A Receptor Modulators and Psychoplastogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

In Vitro Pharmacological Profile of JPC0323: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPC0323 has been identified as a first-in-class dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2C and 5-HT2A receptors.[1] As a PAM, this compound enhances the response of these receptors to the endogenous ligand, serotonin, rather than activating them directly. This document provides a comprehensive overview of the preliminary in vitro data for this compound, including its pharmacological activity, selectivity profile, and the experimental methodologies used for its characterization. The information presented is intended to serve as a technical resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics.

Data Presentation

The in vitro pharmacological data for this compound are summarized in the following tables.

Table 1: Positive Allosteric Modulator Activity of this compound

| Target | Assay Type | Cell Line | Key Parameter | Result |

| Human 5-HT2A Receptor | Intracellular Calcium Mobilization | CHO | Efficacy (% of 5-HT Emax) | 44% increase in maximum 5-HT-induced Ca2+ influx |

| Human 5-HT2C Receptor | Intracellular Calcium Mobilization | CHO | Efficacy (% of 5-HT Emax) | Data not available in search results |

Table 2: Off-Target Binding Profile of this compound

| Target | Assay Type | Ki (μM) |

| Histamine H3 Receptor | Radioligand Binding | 5.3 |

| Sigma σ2 Receptor | Radioligand Binding | 3.6 |

Note: this compound demonstrated negligible displacement of orthosteric ligands at approximately 50 other G-protein coupled receptors (GPCRs) and transporters, including the 5-HT2A and 5-HT2C receptors, indicating a lack of direct binding to the primary ligand binding site.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound.

Intracellular Calcium Mobilization Assay

This assay was utilized to determine the positive allosteric modulator activity of this compound at the 5-HT2A and 5-HT2C receptors.

Objective: To measure the potentiation of serotonin-induced intracellular calcium release by this compound.

Cell Lines:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2A receptor.

-

Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor (unedited INI isoform).[1]

Materials:

-

CHO cell lines (as described above)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium 4)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Serotonin (5-HT)

-

This compound

-

Fluorescence microplate reader with kinetic reading and automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Cells are seeded into microplates at an optimized density and allowed to adhere and form a monolayer overnight in a humidified incubator at 37°C with 5% CO2.

-

Dye Loading: The cell culture medium is removed, and the cells are washed with assay buffer. A loading solution containing the fluorescent calcium indicator, Pluronic F-127 (to aid dye dispersal), and probenecid (to prevent dye extrusion) in assay buffer is added to each well. The plate is then incubated in the dark at 37°C for approximately 1 hour, followed by a further incubation at room temperature to ensure complete de-esterification of the dye.

-

Compound Addition and Fluorescence Measurement: The plate is placed in the fluorescence microplate reader. Baseline fluorescence is measured. The instrument is programmed to automatically inject solutions of this compound (or vehicle) followed by serotonin at a predetermined concentration (typically around the EC20 to elicit a submaximal response).

-

Data Acquisition: Fluorescence intensity is monitored kinetically over time, typically with readings every second for 100-120 seconds, to capture the transient increase in intracellular calcium.

-

Data Analysis: The increase in fluorescence intensity following agonist addition is indicative of intracellular calcium mobilization. The potentiation by this compound is calculated as the percentage increase in the serotonin-induced response in the presence of the modulator compared to the response with serotonin alone.

Radioligand Binding Assays

These assays were conducted to assess the selectivity of this compound by determining its binding affinity for a wide range of molecular targets.

Objective: To determine the binding affinity (Ki) of this compound for various receptors and transporters.

Methodology:

-

The off-target profiling of this compound was performed by the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP).[2]

-

This program utilizes a battery of standardized radioligand binding assays. In these assays, cell membranes expressing the target of interest are incubated with a specific radiolabeled ligand and varying concentrations of the test compound (this compound).

-

The ability of the test compound to displace the radioligand from the target is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 values are then converted to inhibition constants (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of 5-HT2A/2C Receptor Activation

Caption: Canonical Gq/11 signaling pathway for 5-HT2A/2C receptors modulated by this compound.

Experimental Workflow for In Vitro Characterization of this compound

Caption: Workflow for the in vitro pharmacological profiling of this compound.

References

Methodological & Application

Application Notes and Protocols for JPC0323 in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

JPC0323 is a novel, first-in-class dual positive allosteric modulator (PAM) of the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] As a PAM, this compound enhances the physiological effects of endogenous serotonin at these receptors rather than activating them directly. This mechanism offers a promising therapeutic approach with the potential for a more nuanced modulation of the serotonergic system compared to traditional agonists. This compound has demonstrated favorable pharmacokinetic properties, including brain penetration, making it a valuable tool for investigating the roles of 5-HT2A and 5-HT2C receptors in various physiological and pathological processes in in vivo rodent models.[2][3][4]

These application notes provide detailed protocols and guidance for the use of this compound in in vivo rodent studies, with a focus on assessing its effects on locomotor activity.

Mechanism of Action and Signaling Pathway

This compound allosterically binds to 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors (GPCRs). Upon binding of serotonin, these receptors activate the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a PAM, this compound potentiates this signaling cascade in the presence of serotonin.

Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound, as a positive allosteric modulator, enhances serotonin (5-HT)-mediated activation of 5-HT2A/2C receptors and the subsequent intracellular signaling cascade.

In Vivo Applications

The primary reported in vivo effect of this compound in rodents is the suppression of novelty-induced locomotor activity.[2][3] This effect is suggested to be mediated by its action on the 5-HT2C receptor.[2][3] Therefore, this compound is a valuable tool for studying behaviors and disorders where 5-HT2C receptor function is implicated, such as anxiety, depression, and appetite control.

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Rodents

| Parameter | Value | Species | Route | Notes |

| Plasma Exposure | Acceptable | Rat | i.p. | Specific values for Cmax, Tmax, and AUC are not yet publicly available. |

| Brain Penetration | Good | Rat | i.p. | Demonstrates the ability to cross the blood-brain barrier. Brain-to-plasma ratio is not specified. |

| Predicted LD50 | > 5000 mg/kg | N/A | Oral | Based on in silico toxicity predictions, suggesting a low acute toxicity profile. |

Note: The data in this table is qualitative based on published literature. Further pharmacokinetic studies are recommended to determine quantitative parameters.

Table 2: Effect of this compound on Novelty-Induced Locomotor Activity in Rats

| Treatment Group | Dose (mg/kg) | Route | N | Locomotor Activity (Beam Breaks / 60 min) | % Change from Vehicle |

| Vehicle | 0 | i.p. | 8 | 1500 ± 150 | 0% |

| This compound | 30 | i.p. | 8 | 900 ± 120* | -40% |

Note: The values presented in this table are illustrative and based on the reported suppressive effect of this compound.[2][3] Actual results may vary. A full dose-response study is recommended. * indicates a statistically significant difference from the vehicle group (p < 0.05).

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Tween 80

-

0.9% Saline (sterile)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Syringes and needles (appropriate for the route of administration)

Vehicle Formulation: A commonly used vehicle for lipophilic compounds like this compound is a suspension of 4% Tween 80 and 1% DMSO in 0.9% saline.

Preparation of Dosing Solution (for a 30 mg/kg dose at a 2 ml/kg injection volume):

-

Calculate the required amount of this compound. For a 10 ml solution, you will need 150 mg of this compound.

-

In a sterile tube, dissolve 150 mg of this compound in 100 µl of DMSO.

-

Add 400 µl of Tween 80 and vortex thoroughly.

-

Slowly add 9.5 ml of 0.9% saline while continuously vortexing to form a homogenous suspension.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution and suspension.

-

Prepare the vehicle control solution in the same manner, omitting this compound.

-

Administer the solution immediately after preparation.

Administration:

-

Route: Intraperitoneal (i.p.) injection is a reported effective route.[2]

-

Volume: A typical injection volume for rats is 1-2 ml/kg.

-

Procedure:

-

Weigh the animal to determine the correct injection volume.

-

Gently restrain the rat.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure the needle is not in a blood vessel or organ.

-

Inject the solution slowly.

-

Protocol 2: Novelty-Induced Locomotor Activity Assay

Apparatus:

-

Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-reflective material.

-

Automated activity monitoring system with infrared beams or video tracking software.

-

A sound-attenuating chamber to house the open field arena is recommended to minimize external disturbances.

Procedure:

-

Habituate the animals to the testing room for at least 60 minutes before the experiment.

-

Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the animals. A 30-60 minute pretreatment time is common for i.p. injections.

-

Place the animal gently in the center of the open field arena.

-

Record locomotor activity for a predefined period, typically 60 minutes.

-

Primary measures to be quantified include:

-

Total distance traveled

-

Horizontal activity (number of beam breaks)

-

Vertical activity (rearing)

-

Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

-

-

Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.

Experimental Workflow Visualization

Figure 2: In Vivo Experimental Workflow. A logical flow for conducting an in vivo study with this compound to assess its effects on locomotor activity.

Concluding Remarks

This compound is a promising pharmacological tool for the in vivo investigation of the 5-HT2A and 5-HT2C receptor systems. The protocols outlined above provide a starting point for researchers. It is recommended to perform dose-response studies to fully characterize the in vivo effects of this compound and to explore its potential in other behavioral paradigms relevant to the functions of 5-HT2A and 5-HT2C receptors. As with all in vivo research, all procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

References

- 1. High-Novelty-Preference Rats are Predisposed to Compulsive Cocaine Self-administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Oleamide Analogues as Brain-Penetrant Positive Allosteric Serotonin 5-HT2C Receptor and Dual 5-HT2C/5-HT2A Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]